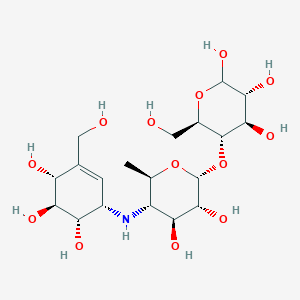

Acarbose EP Impurity D

Description

Significance of Impurity Research in Pharmaceutical Science and Quality by Design (QbD)

The study of pharmaceutical impurities is a cornerstone of modern pharmaceutical science. Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products. iajps.compremier-research.com The philosophy of Quality by Design (QbD) further emphasizes a proactive approach to quality, encouraging a deep understanding of the manufacturing process to control potential sources of variation, including the formation of impurities. iajps.comemerald.com By identifying potential impurities early in development and understanding their formation pathways, manufacturers can design robust processes that minimize their presence, ensuring consistent product quality. iajps.comijprajournal.com This systematic approach not only enhances patient safety but also streamlines the drug development and manufacturing process. emerald.com

Overview of Acarbose (B1664774) as a Complex Oligosaccharide Pharmaceutical

Acarbose is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor. drugbank.comlgmpharma.com It is produced through the fermentation of a microorganism, Actinoplanes utahensis. fda.govncats.io Chemically, acarbose is a pseudotetrasaccharide composed of an acarviosine moiety linked to a maltose (B56501) unit at the reducing terminus. Its mechanism of action involves the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. fda.govnih.gov This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial increase in blood glucose levels. drugbank.comlgmpharma.comfda.gov

Classification and Origin of Impurities in Carbohydrate-Based Pharmaceuticals

Impurities in carbohydrate-based pharmaceuticals like acarbose can be broadly categorized based on their origin. The main classes include organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. moravek.comconicet.gov.ar

Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing or purification process. moravek.com In the case of acarbose, which is produced via fermentation, these impurities can include:

Starting materials and intermediates: Incomplete reactions or carry-over of starting materials can lead to their presence in the final API. chromnet.net

By-products: Side reactions occurring during the main synthetic or fermentation pathway can generate structurally similar by-products. chromnet.net For instance, variations in the assembly of the oligosaccharide chain can lead to different but related structures.

Reagents, ligands, and catalysts: These substances, while essential for the manufacturing process, may not be completely removed during purification. moravek.com

The complex nature of the fermentation process for acarbose can result in a variety of structurally related oligosaccharides. thermofisher.com

Degradation Products and Their Significance

Degradation products result from the chemical breakdown of the drug substance over time due to factors such as heat, light, moisture, or interaction with excipients. moravek.comconicet.gov.ar For a complex carbohydrate like acarbose, hydrolysis of the glycosidic linkages is a potential degradation pathway. researchgate.net The study of degradation products is crucial for establishing the shelf-life and appropriate storage conditions for the drug product. pharmaffiliates.com Some degradation of acarbose can also be mediated by gut microbiota. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H33NO13 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19-/m1/s1 |

InChI Key |

SNMISNLUIRCRQE-YOQJKDJJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |

Origin of Product |

United States |

Mechanistic Studies of Acarbose Ep Impurity D Formation and Degradation Pathways

Elucidation of Impurity Formation Mechanisms in Acarbose (B1664774) Production and Storage

The formation of Acarbose EP Impurity D is primarily a result of the degradation of the parent acarbose molecule. This degradation can be initiated by several factors, including hydrolysis, oxidation, light exposure, and elevated temperatures. Understanding these pathways is crucial for developing strategies to minimize the formation of this impurity.

Hydrolytic Degradation Pathways Leading to this compound

Hydrolysis is a primary degradation pathway for acarbose, leading to the formation of this compound. This process involves the cleavage of the glycosidic bond between the terminal glucose unit and the rest of the pseudo-tetrasaccharide molecule.

From a structural standpoint, this compound is chemically identified as 4-O-[4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-D-glucopyranose. This structure corresponds to acarbose that has lost one of its terminal glucose units, a clear indication of a hydrolytic cleavage.

Studies on the enzymatic degradation of acarbose have shown a two-step hydrolysis process. In the first step, acarbose is converted to a trisaccharide intermediate, referred to as M1 or acarviosine-glucose, which is structurally consistent with this compound. nih.govnih.gov This intermediate is then further hydrolyzed to a two-ring product known as M2 or acarviosine. nih.govnih.gov

Forced degradation studies under acidic and basic conditions have also demonstrated the susceptibility of acarbose to hydrolysis. In a stability-indicating HPLC method development study, acarbose was subjected to stress with 0.1 M HCl and 0.1 M NaOH. researchgate.net Significant degradation was observed under both conditions, with the appearance of degradation product peaks in the chromatograms. While the study did not specifically identify one of these peaks as this compound, the conditions are conducive to the hydrolysis of glycosidic bonds, making the formation of this trisaccharide impurity highly probable.

The table below summarizes the conditions used in a forced degradation study that can lead to hydrolytic degradation.

| Stress Condition | Reagent | Duration | Temperature | Observation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Significant degradation of acarbose and formation of degradation products. researchgate.net |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Significant degradation of acarbose and formation of degradation products. researchgate.net |

Oxidative Degradation Mechanisms Associated with Impurity D Genesis

Oxidative degradation is another pathway that can contribute to the formation of impurities in acarbose. While the direct oxidation of acarbose to form Impurity D is less likely than hydrolysis, oxidative conditions can potentially accelerate the degradation of the molecule, indirectly leading to its formation.

In the aforementioned forced degradation study, acarbose was exposed to 3% hydrogen peroxide (H₂O₂) for 24 hours at room temperature. researchgate.net This resulted in significant degradation of the parent drug, indicating its sensitivity to oxidative stress. The presence of a deoxidant has been shown to prevent color changes and improve the storage stability of acarbose, further suggesting that oxidation is a relevant degradation pathway. google.comgoogleapis.com

While the specific products of non-enzymatic oxidative degradation of acarbose are not extensively detailed in the available literature, it is plausible that the oxidative environment could weaken the glycosidic linkages, making the molecule more susceptible to subsequent hydrolysis to form Impurity D.

The conditions for oxidative stress testing are outlined in the following table:

| Stress Condition | Reagent | Duration | Temperature | Observation |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Significant degradation of acarbose. researchgate.net |

Photolytic Contributions to this compound Formation

Exposure to light can also induce the degradation of photosensitive drug molecules. To investigate the photostability of acarbose, a forced degradation study exposed a solution of the drug to UV light at 254 nm for 24 hours. researchgate.net The results indicated that acarbose is susceptible to photolytic degradation, with a noticeable decrease in the parent drug peak and the emergence of degradation products.

The mechanism of photolytic degradation of complex carbohydrates can involve the generation of free radicals, which can then participate in reactions that lead to the cleavage of glycosidic bonds. This cleavage could result in the formation of this compound.

The parameters for the photolytic stress test are summarized below:

| Stress Condition | Light Source | Duration | Observation |

| Photolytic Degradation | UV light at 254 nm | 24 hours | Significant degradation of acarbose. researchgate.net |

Thermal Stress-Induced Generation of this compound

Thermal stress is a common factor in drug degradation during manufacturing (e.g., drying) and long-term storage. The stability of acarbose under thermal stress was evaluated by exposing the solid drug to a dry heat environment at 80°C for 24 hours. researchgate.net This resulted in significant degradation of acarbose, highlighting its thermolabile nature.

High temperatures can provide the necessary activation energy for the hydrolytic cleavage of glycosidic bonds, even in the solid state, especially if residual moisture is present. Acarbose is known to be highly hygroscopic, and its stability is significantly affected by water content. google.com Therefore, thermal stress in the presence of moisture can be a significant pathway for the formation of this compound.

The conditions for the thermal stress study are presented in the table below:

| Stress Condition | Environment | Duration | Temperature | Observation |

| Thermal Degradation | Dry Heat | 24 hours | 80°C | Significant degradation of acarbose. researchgate.net |

Influence of Process Parameters on this compound Accumulation Kinetics

The rate at which this compound is formed and accumulates is highly dependent on various process parameters. Among these, pH plays a critical role in the stability of acarbose and, consequently, in the generation of its hydrolytic degradation products.

Role of pH in Impurity D Formation and Stability

The pH of the environment is a crucial factor influencing the rate of hydrolytic degradation of acarbose. As established in forced degradation studies, acarbose degrades under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. researchgate.net This indicates that the glycosidic bond susceptible to cleavage to form Impurity D is labile across a wide pH range.

In acidic conditions, the hydrolysis is likely catalyzed by hydronium ions (H₃O⁺), which protonate the glycosidic oxygen, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, in basic conditions, the degradation may proceed through different mechanisms, potentially involving the formation of alkoxide ions.

A study on the enzymatic degradation of acarbose by acarbose-preferred glucosidase (Apg) found that the optimal pH for this enzyme's activity is 7.5. researchgate.net While this is an enzymatic process, it highlights the general sensitivity of the acarbose molecule to its chemical environment.

The following table summarizes the degradation of acarbose under different pH conditions, providing insight into the stability of the parent drug and the potential for Impurity D formation.

| pH Condition | Reagent | Degradation of Acarbose | Implication for Impurity D Formation |

| Acidic | 0.1 M HCl | Significant researchgate.net | Increased rate of hydrolytic formation. |

| Basic | 0.1 M NaOH | Significant researchgate.net | Increased rate of hydrolytic formation. |

| Neutral (Enzymatic) | pH 7.5 | Optimal for Apg activity researchgate.net | Demonstrates susceptibility to degradation around neutral pH. |

Impact of Temperature Profiles on Degradation Pathways

Temperature is a critical parameter that significantly influences the stability of acarbose and the formation of its degradation products. While specific studies focusing solely on the thermal degradation of this compound are limited, general knowledge of oligosaccharide chemistry suggests that elevated temperatures can accelerate hydrolysis of glycosidic bonds. semanticscholar.orgresearchgate.net This can lead to the breakdown of the impurity into smaller sugar units and its core aminocyclitol moiety.

Forced degradation studies on acarbose have shown that thermal stress contributes to the generation of various impurities. nih.gov The rate of degradation of fructo-oligosaccharides, which share structural similarities with acarbose and its impurities, has been shown to increase significantly with rising temperatures, particularly in acidic conditions. semanticscholar.orgresearchgate.net It is plausible that this compound exhibits similar susceptibility to thermal degradation. The anomerization of acarbose and some of its impurities can be influenced by temperature, with higher temperatures potentially leading to a single peak in chromatographic analysis by accelerating the inter-conversion between α and β anomers. researchgate.net

Interactive Table: Hypothetical Impact of Temperature on this compound Degradation

Below is a hypothetical data table illustrating the potential effect of temperature on the degradation of this compound based on general principles of carbohydrate chemistry.

| Temperature (°C) | Incubation Time (hours) | Impurity D Degradation (%) | Formation of Degradation Product X (%) | Formation of Degradation Product Y (%) |

| 40 | 24 | 5 | 2 | 1 |

| 60 | 24 | 15 | 7 | 4 |

| 80 | 24 | 40 | 25 | 12 |

This table is for illustrative purposes and is not based on specific experimental data for this compound.

Effects of Solvent Systems on Impurity D Yield and Purity

The choice of solvent systems during extraction, purification, and analysis can have a profound impact on the yield and purity of this compound. The solubility and stability of acarbose and its impurities are dependent on the polarity and pH of the solvent. mdpi.com

Organic solvents are often used in the purification of acarbose. The presence of residual solvents or the use of inappropriate solvent mixtures could potentially lead to the degradation of acarbose or the formation of new impurities. For instance, the use of dimethylformamide (DMF) as a solvent in glycosylation reactions has been shown to promote the reaction, and its decomposition products could potentially interact with the main compound or its impurities. mdpi.com

Furthermore, the composition of the mobile phase in chromatographic analysis is crucial for the separation and quantification of this compound. The use of different solvent systems can affect the retention times and peak shapes of acarbose and its impurities, thereby influencing the accuracy of purity assessments. repec.org

Catalytic Factors in Impurity D Generation and Propagation

The formation and propagation of this compound can be influenced by various catalytic factors, including pH and the presence of enzymes.

pH: The stability of glycosidic bonds is highly dependent on pH. Acidic conditions can catalyze the hydrolysis of these bonds, leading to the degradation of acarbose and its impurities. amazonaws.com Studies on fructo-oligosaccharides have demonstrated that a decrease in pH accelerates the rate of hydrolysis. semanticscholar.orgresearchgate.net Therefore, maintaining a controlled pH throughout the manufacturing process is crucial to minimize the formation of hydrolytic degradation products.

Enzymatic Catalysis: Enzymes present in the fermentation broth or introduced during processing can catalyze both the formation and degradation of acarbose impurities. Glucosyltransferases, for example, can catalyze the transfer of glucose moieties, potentially leading to the formation of various acarbose analogs and impurities. nih.govsciopen.com Conversely, glycoside hydrolases can break down acarbose and its impurities. repec.orgnih.gov The activity of these enzymes is also influenced by temperature and pH. google.com

Characterization of this compound Formation in Biotechnological Production Streams

The primary source of this compound is the microbial fermentation process used for acarbose production. The metabolic activities of the producing microorganism, typically Actinoplanes species, play a direct role in the generation of this and other related impurities.

Microbial Fermentation By-products and Their Relation to Impurity D

The fermentation of Actinoplanes species yields a complex mixture of acarbose and structurally similar acarviosyl metabolites. chemicea.com These by-products arise from the intricate biosynthetic pathways within the microorganism. While the main focus is on maximizing the yield of acarbose, the formation of impurities like Impurity D is an inherent part of the process.

The composition of the fermentation medium, including the carbon and nitrogen sources, can influence the metabolic pathways of the microorganism and, consequently, the profile of by-products. For example, studies on Acarbose Impurity C have shown that its formation can be modulated by the addition of specific precursors or inhibitors to the fermentation medium. nih.gov Although direct evidence linking specific fermentation by-products to the formation of Impurity D is scarce, it is highly probable that its genesis is linked to the pool of metabolic intermediates and the activity of various enzymes within the Actinoplanes cells.

Interactive Table: Potential Microbial Fermentation By-products and their Relation to Acarbose Impurities

This table outlines potential by-products from Actinoplanes fermentation and their hypothetical relationship to the formation of acarbose impurities.

| Fermentation By-product | Potential Role in Impurity Formation | Related Acarbose Impurity (Hypothetical) |

| Glucose-1-phosphate | Precursor for glycosylation reactions | Impurity D, Impurity C |

| Valienamine | Core structural unit of acarbose and impurities | All Acarbose Impurities |

| Maltose (B56501) | Substrate for transglycosylation reactions | Impurity C, other elongated impurities |

| Acarviosine | Intermediate in acarbose biosynthesis | Potential precursor for Impurity D |

This table is based on general biochemical principles and does not represent definitive pathways for Impurity D formation.

Enzymatic Reaction Pathways Leading to Impurity D Analogs

The biosynthesis of acarbose involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes encoded by the acb gene cluster in Actinoplanes species. nih.govrepec.org Side reactions or the promiscuous activity of these enzymes can lead to the formation of impurity analogs, including this compound.

Glycosyltransferases (GTs): These enzymes are responsible for the assembly of the oligosaccharide chain of acarbose. nih.govrepec.org It is plausible that some GTs involved in the biosynthesis may exhibit relaxed substrate specificity, leading to the incorporation of incorrect sugar moieties or the formation of alternative glycosidic linkages, resulting in the synthesis of Impurity D. Transglycosylation reactions, where a glycosyl group is transferred from one molecule to another, are a known mechanism for the formation of diverse oligosaccharides and could contribute to the generation of acarbose impurities. nih.govsciopen.com

Other Modifying Enzymes: Other enzymes within the biosynthetic pathway, such as epimerases or isomerases, could also potentially contribute to the formation of Impurity D by modifying the stereochemistry of the sugar units.

Further research into the substrate specificity and catalytic mechanisms of the enzymes involved in acarbose biosynthesis is necessary to fully elucidate the specific enzymatic pathways leading to the formation of this compound. This knowledge will be instrumental in developing strategies to minimize its formation during fermentation, for example, through genetic engineering of the producer strain or by controlling the fermentation conditions to disfavor the side reactions.

Advanced Analytical Methodologies for Acarbose Ep Impurity D Profiling

Chromatographic Separation Techniques for Acarbose (B1664774) EP Impurity D

Chromatographic methods are central to the analysis of Acarbose and its related substances. Given the high polarity and structural similarity of these oligosaccharide compounds, specialized techniques are necessary to achieve adequate separation and resolution for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Acarbose EP Impurity D. The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and elution mode to effectively resolve Impurity D from the main Acarbose peak and other related substances.

The selection of an appropriate stationary phase is the most critical factor in developing a selective HPLC method for polar compounds like Acarbose and its impurities. While traditional aminopropyl-silyl (APS) columns are prescribed in some pharmacopeial methods, they can suffer from instability, leading to the exploration of more robust alternatives. thermofisher.com

Amide-HILIC (Hydrophilic Interaction Liquid Chromatography): Amide-HILIC columns have emerged as a superior alternative to APS phases for oligosaccharide separation. The stationary phase provides a stable platform for the separation of polar analytes. The retention mechanism in HILIC is based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase. This allows for the use of mobile phases with a high percentage of organic solvent (like acetonitrile), which is ideal for retaining and separating highly polar compounds such as this compound. An Accucore 150 Amide HILIC column, for instance, has been shown to provide a good compromise of acceptable peak shape and stationary phase stability. thermofisher.com

Porous Graphitic Carbon (PGC): PGC columns, such as the Thermo Scientific™ Hypercarb™ column, offer a unique separation mechanism based on charge-induced interactions between the polar analyte and the polarizable surface of the graphitic carbon. researchgate.net This interaction is highly dependent on the three-dimensional structure of the analyte, making PGC exceptionally effective at separating structurally similar oligosaccharides and their anomers. thermofisher.com PGC columns are known for their high stability, especially at elevated temperatures and across a wide pH range, which can be leveraged to optimize separation and address challenges like the anomerization of reducing sugars. researchgate.net

| Feature | Amide-HILIC | Porous Graphitic Carbon (PGC) |

| Primary Separation Mechanism | Partitioning into a surface water layer | Adsorption; charge-induced interactions |

| Key Advantage | Good peak shape and stability for polar analytes | Excellent for separating structural isomers/anomers; high thermal and pH stability |

| Typical Mobile Phase | High organic content (e.g., Acetonitrile (B52724)/Water) | Acetonitrile/Water, often with acid modifiers (e.g., TFA) |

| Considerations | Requires careful control of water content in the mobile phase | Retention can be highly sensitive to analyte structure; may require high temperatures to prevent peak splitting |

The composition of the mobile phase is tailored to the chosen stationary phase to maximize the resolution between Acarbose, Impurity D, and other related substances.

For Amide-HILIC columns, the mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer. The use of a volatile buffer, such as ammonium (B1175870) acetate (B1210297) at a controlled pH (e.g., 5.8), is particularly advantageous when coupling HPLC with mass spectrometry (MS) or a Charged Aerosol Detector (CAD). thermofisher.com The concentration of the aqueous component and the buffer pH are critical parameters that must be optimized to achieve the desired retention and selectivity.

For Porous Graphitic Carbon columns, mobile phases of acetonitrile and water are also used, but often with the addition of an acid modifier like trifluoroacetic acid (TFA). thermofisher.com The addition of 0.1% TFA has been shown to yield the best results for separating Acarbose and its impurities on a PGC column. thermofisher.com Furthermore, operating at a high column temperature (e.g., 90 °C) is often necessary with PGC columns to overcome the kinetic barriers of adsorption/desorption, which helps to prevent the splitting of peaks due to the presence of different anomeric forms of the reducing sugars. thermofisher.comresearchgate.net

Due to the presence of multiple impurities with varying polarities in a single Acarbose sample, a gradient elution program is generally required for comprehensive profiling. Isocratic elution is often insufficient to resolve all specified and unspecified impurities within a reasonable runtime.

A shallow gradient, where the concentration of the aqueous component of the mobile phase is increased slowly, is often necessary for sufficient separation of closely related oligosaccharides. thermofisher.com For example, a successful separation on an Amide-HILIC column was achieved with a mobile phase composition change of only 3% over 10 minutes. thermofisher.com This slow change in solvent strength allows for the effective resolution of early-eluting impurities like Impurity D from the main Acarbose peak and other components. A typical gradient program also includes an initial isocratic hold to ensure reproducible retention, a gradient segment for elution, and a final re-equilibration step to return the column to the initial conditions before the next injection. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC for the analysis of this compound. The primary benefits are substantially increased resolution, higher speed, and improved sensitivity.

The use of a UHPLC system, such as the Thermo Scientific™ Vanquish™ Flex, with columns featuring smaller particle sizes (e.g., 2.6 µm in an Accucore solid-core column) allows for much higher separation efficiency. thermofisher.com This enhanced efficiency translates into sharper and narrower peaks, which improves the resolution between closely eluting peaks like Impurity D and Acarbose. Furthermore, the higher pressure tolerance of UPLC systems allows for the use of higher flow rates and/or longer columns, enabling faster analysis times without sacrificing separation quality. The use of narrower bore columns (e.g., 2.1 mm internal diameter) in UPLC is also common, as it can lead to increased sensitivity, which is particularly beneficial when using concentration-dependent detectors like CAD. thermofisher.com

| Parameter | Conventional HPLC | UPLC/UHPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm (or solid-core 2.6 µm) |

| Resolution | Standard | High to Ultra-High |

| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <15 min) |

| System Pressure | Lower (<6000 psi) | Higher (>15000 psi) |

| Sensitivity | Good | Enhanced |

Gas Chromatography (GC) Considerations for Volatile Precursors or Derivatives of Impurity D

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. As a complex, polar, and non-volatile oligosaccharide, Impurity D will not elute from a GC column under typical operating conditions. GC analysis is primarily reserved for volatile and semi-volatile compounds.

In the context of Acarbose production, GC is most commonly employed for the analysis of residual solvents that may be present from the manufacturing and purification processes. thermofisher.com

Theoretically, it is possible to analyze non-volatile compounds like Impurity D by GC after a chemical derivatization step to convert them into volatile derivatives. A common derivatization technique for compounds with hydroxyl groups is silylation, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process would significantly increase the volatility of the impurity, potentially allowing for GC analysis. However, this approach is not documented as a standard method for the analysis of this compound. The derivatization process can be complex, may not go to completion, and can introduce additional artifacts. The well-established and robust HPLC and UPLC methods are the overwhelmingly preferred and validated techniques for the profiling of Acarbose and its related oligosaccharide impurities.

Thin-Layer Chromatography (TLC) in Initial Screening and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a valuable and practical technique for the initial screening of Acarbose and its impurities, including Impurity D. maxwellsci.com Its advantages include simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously, making it highly suitable for monitoring fermentation broths or for rapid purity checks during process development. maxwellsci.comresearchgate.net

A typical TLC method for Acarbose impurity profiling involves a silica (B1680970) gel 60 F254 plate as the stationary phase. researchgate.net The separation is achieved using a mobile phase system, such as a mixture of n-propanol and water, often in an 8:2 volume ratio. researchgate.net After development, the spots are visualized. Since Acarbose and its impurities lack a strong chromophore, visualization is typically accomplished by spraying with a color-developing reagent followed by heating. researchgate.netthermofisher.com For instance, a specific color developer can be used, and after heating the plate at approximately 110°C for 10 minutes, the separated compounds become visible. maxwellsci.com The position of this compound on the chromatogram, represented by its retention factor (Rƒ), allows for its initial identification relative to the Acarbose standard. A well-defined spot for Acarbose has been reported at an Rƒ value of 0.41 under specific conditions. researchgate.net

For more quantitative analysis, TLC can be combined with densitometric scanning. After color development, the plate is scanned at a specific wavelength, for example, 540 nm, to measure the absorbance of the spots. maxwellsci.com This TLC-scanning technique allows for the construction of a calibration curve and the quantification of impurities, providing a good linearity within a defined concentration range. maxwellsci.comresearchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | n-Propanol : Water (e.g., 8:2, v/v) |

| Visualization | Spraying with a color developer followed by heating (e.g., 110°C for 10 min) |

| Detection | Visual inspection or densitometric scanning (e.g., at 540 nm) |

Spectroscopic and Spectrometric Elucidation Methods for this compound Structure Assignment

While TLC is effective for initial screening, definitive structural assignment of this compound relies on more powerful spectroscopic and spectrometric techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that, when used in combination, provide unambiguous evidence of molecular structure, connectivity, and stereochemistry. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful analytical method for the complete structural elucidation of organic molecules, including complex oligosaccharides like this compound. It provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for a full and confident assignment. emerypharma.com

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational information for structural analysis.

The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments. For this compound, the spectrum would be characterized by distinct regions:

Anomeric Protons: Signals for the anomeric protons (the H-1 of each sugar unit) typically appear in the downfield region (δ 4.5-5.5 ppm). Their chemical shift and coupling constants (J-values) provide critical information about the configuration (α or β) of the glycosidic linkages.

Sugar Ring Protons: A complex, crowded region (δ 3.0-4.5 ppm) corresponds to the remaining non-anomeric protons of the glucopyranosyl and acarviosin (B126021) moieties.

Acarviosin Moiety Protons: Specific signals corresponding to the C7-cyclitol and the 4-amino-4,6-dideoxyglucose (B1259156) unit would be present. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include:

Anomeric Carbons: These resonate in a characteristic downfield region (δ 95-105 ppm).

Ring Carbons: Carbons of the sugar rings typically appear between δ 60-85 ppm.

Hydroxymethyl Carbons (-CH₂OH): Signals for primary alcohol carbons (C-6 of glucose) are usually found around δ 60-65 ppm.

| Moiety | Signal Type | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Glucopyranosyl Units | Anomeric Proton (H-1) | δ 4.5 - 5.5 |

| Anomeric Carbon (C-1) | δ 95 - 105 | |

| Acarviosin Moiety | Ring Protons | δ 3.0 - 4.5 |

| Ring Carbons | δ 60 - 85 |

Two-dimensional NMR experiments are essential to resolve spectral overlap and establish the complete connectivity of atoms within this compound. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com It is used to trace the proton connectivity within each individual sugar ring, allowing for the assignment of all protons in a given spin system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals from the COSY experiment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of the molecule, particularly the spatial orientation of the glycosidic bonds between the sugar units.

| Experiment | Information Obtained | Application to Impurity D Structure |

|---|---|---|

| COSY | ¹H-¹H correlations (through-bond) | Assigns protons within each sugar ring. |

| HSQC | Direct ¹H-¹³C correlations (one-bond) | Assigns carbon signals based on proton assignments. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes connectivity between sugar units (glycosidic linkages). |

| NOESY | ¹H-¹H correlations (through-space) | Determines stereochemistry and spatial orientation of linkages. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful complementary technique to NMR that provides precise molecular weight information and insights into the molecular structure through fragmentation analysis. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for the analysis of polar, thermally labile, and large molecules like oligosaccharides. researchgate.netekb.eg It allows for the ionization of the analyte directly from a solution, typically forming protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ekb.eg

For this compound, which has a molecular formula of C₁₉H₃₃NO₁₃ and a monoisotopic mass of approximately 483.19 g/mol , ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 484.20, corresponding to the [M+H]⁺ species. pharmaffiliates.com The high-resolution mass spectrometry (HRMS) capability can confirm the elemental composition with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is highly characteristic of the molecule's structure. For an oligosaccharide like Impurity D, the primary fragmentation pathway involves the cleavage of glycosidic bonds. This analysis helps to confirm the sequence of the sugar units and the structure of the acarviosin moiety, corroborating the findings from NMR spectroscopy. nih.govnih.gov

| Analysis | Expected Ion (m/z) | Information Provided |

|---|---|---|

| Full Scan MS | ~484.20 [M+H]⁺ | Confirms the molecular weight of the impurity. |

| Tandem MS (MS/MS) | Fragment ions from glycosidic bond cleavages | Confirms the sequence and identity of the constituent sugar units. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of impurities by analyzing their fragmentation patterns. In this technique, the precursor ion of this compound, corresponding to its molecular weight, is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure, including the sequence of saccharide units and the nature of glycosidic linkages.

The fragmentation of Acarbose and its analogues often involves the cleavage of glycosidic bonds and cross-ring cleavages of the sugar units. Studies on related compounds have identified common characteristic fragments that are indicative of the core structures. xml-journal.net For instance, a characteristic fragment ion at m/z 304 has been observed in compounds containing the C7N aminocyclitol unit, which is a core component of the acarviosine moiety found in Acarbose and its impurities. xml-journal.net By analyzing the specific fragmentation pathway of this compound, its identity can be confirmed by comparing the observed product ions with the theoretical fragmentation of its proposed structure.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound This table presents a plausible fragmentation pathway based on the known structure and general fragmentation behavior of similar compounds.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 484.46 [M+H]⁺ | 322.30 | 162.16 (C₆H₁₀O₅) | Acarviosine core |

| 484.46 [M+H]⁺ | 304.29 | 180.17 (C₆H₁₂O₆) | Acarviosine core after water loss |

| 484.46 [M+H]⁺ | 163.17 | 321.29 (C₁₃H₂₁NO₈) | Terminal glucose unit |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. This technique is crucial for confirming the identity of this compound (Molecular Formula: C₁₉H₃₃NO₁₃) and differentiating it from other impurities with the same nominal mass. simsonpharma.comkmpharma.inalentris.org

The methodological approach involves analyzing the impurity using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). The experimentally determined exact mass is then compared to the theoretical exact mass calculated from its molecular formula. A low mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed elemental composition, thus confirming the impurity's identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃NO₁₃ |

| Theoretical Exact Mass [M+H]⁺ | 484.19741 |

| Hypothetical Measured Exact Mass [M+H]⁺ | 484.19720 |

| Mass Error (ppm) | -0.43 |

Infrared (IR) Spectroscopy for Functional Group Analysis (Methodological Approach)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, this method can confirm the presence of key structural features characteristic of its oligosaccharide nature. The methodological approach often utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, which allows for direct analysis of a small amount of solid sample with minimal preparation. alliedacademies.org

The sample is placed on the ATR crystal, and an IR spectrum is recorded, typically in the range of 4000-600 cm⁻¹. alliedacademies.org The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound, the spectrum is expected to show strong, broad absorptions for hydroxyl (O-H) groups, as well as absorptions for amine (N-H), alkyl (C-H), and ether (C-O) functionalities.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Hydroxyl) | 3500 - 3200 (Broad) | Stretching |

| N-H (Amine) | 3400 - 3250 (Medium) | Stretching |

| C-H (Alkyl) | 2950 - 2850 (Medium) | Stretching |

| C-O (Ether, Alcohol) | 1150 - 1050 (Strong) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantification (Methodological Approach)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect and quantify substances containing chromophores—functional groups that absorb light in the UV-Vis range. Acarbose and its related impurities, including Impurity D, lack significant chromophores in their structures. thermofisher.comscribd.com This makes their detection by UV-Vis spectroscopy challenging.

The methodological approach, therefore, relies on detection at very low wavelengths, typically around 200-210 nm, where the molecules exhibit some end-absorption. thermofisher.comnacalai.com A first-order derivative UV spectrophotometric method has been developed for Acarbose, finding a λmax at 206 nm. impactfactor.org For analysis, a solution of the impurity is prepared in a suitable solvent (e.g., water or methanol), and its absorbance is measured across the low UV range. impactfactor.org While this method can be used for quantification, its lack of specificity is a significant limitation, often requiring chromatographic separation prior to detection.

Table 4: UV-Vis Spectroscopy Parameters for this compound Analysis

| Parameter | Typical Value/Range | Rationale |

|---|---|---|

| Wavelength (λmax) | ~206 - 210 nm | End-absorption of non-chromophoric molecule. thermofisher.comimpactfactor.org |

| Solvent | Water, Methanol | UV transparent in the low wavelength region. |

| Detection Mode | Direct or First-Order Derivative | Derivative mode can enhance spectral features. impactfactor.org |

Hyphenated Techniques for Comprehensive Impurity Profiling of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures like pharmaceutical substances and their impurities.

LC-MS/MS Integration for Simultaneous Quantification and Structural Identification

The integration of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern impurity profiling. researchgate.netmatilda.science This technique combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by MS/MS.

In this approach, a sample of Acarbose is injected into an HPLC system, often equipped with a reverse-phase C18 or a specialized column for carbohydrate analysis. thermofisher.comresearchgate.net The components, including Acarbose and Impurity D, are separated based on their physicochemical properties. The eluent from the column is directed into the ion source of a mass spectrometer. The instrument can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode to specifically target the m/z of Impurity D for quantification. For structural confirmation, a product ion scan (MS/MS) is performed on the precursor ion of the impurity as it elutes from the column, generating a fragmentation pattern that serves as a structural fingerprint. This integrated approach allows for the simultaneous quantification and positive identification of this compound in a single analytical run. researchgate.net

LC-NMR for On-line Structural Elucidation of Minor Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a highly sophisticated hyphenated technique that provides unambiguous structural elucidation of components in a mixture. It has been successfully applied to the impurity profiling of Acarbose bulk drug material. nih.govresearchgate.net

The methodology involves separating the impurities using an HPLC system. The eluent corresponding to a specific peak of interest, such as this compound, can be directed into the NMR spectrometer in one of two modes: on-flow or stop-flow. In stop-flow mode, the chromatographic flow is halted when the peak apex reaches the NMR flow cell, allowing for the acquisition of more complex and time-intensive NMR experiments (e.g., 2D-NMR) to be performed. nih.gov This provides detailed structural information, including proton and carbon environments and their connectivity, which is often sufficient to determine the complete structure of an unknown impurity without the need for its isolation. nih.govresearchgate.net The complementary data from LC-NMR and LC-MS provides a powerful platform for the definitive identification and characterization of minor components like this compound. nih.gov

GC-MS for Analysis of Volatile Degradation Products or Impurity Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself is a large, non-volatile oligosaccharide and thus not directly amenable to GC-MS analysis without derivatization, the technique is invaluable for the analysis of potential volatile degradation products or impurity precursors that may arise during the synthesis or storage of Acarbose.

The manufacturing process of Acarbose involves fermentation, which can sometimes lead to the presence of residual solvents or volatile microbial by-products. Furthermore, stress testing of the drug substance may lead to the formation of smaller, volatile degradation products. Headspace GC-MS is a particularly useful configuration for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without complex sample preparation.

Research Findings:

While direct GC-MS analysis of this compound is not standard practice, the methodology is crucial for a comprehensive quality assessment of the active pharmaceutical ingredient (API). For instance, the synthesis of the aminocyclitol core of Acarbose and its impurities might involve precursors that are volatile. GC-MS can be employed to detect and quantify any unreacted starting materials or volatile by-products from these initial synthetic steps.

A hypothetical application could involve the detection of volatile organic compounds (VOCs) that might be indicative of specific degradation pathways under forced degradation conditions (e.g., high temperature, extreme pH). The identification of such compounds by GC-MS would provide valuable insights into the stability of the drug substance and help in the elucidation of degradation mechanisms.

Table 1: Hypothetical Volatile Compounds Amenable to GC-MS Analysis in Acarbose Production

| Compound Class | Potential Origin | Relevance to Impurity Profiling |

| Residual Solvents | Manufacturing Process | Monitored to ensure they are below established safety limits. |

| Volatile Precursors | Synthesis of Core Moieties | Indicates the efficiency of synthetic steps and potential for side reactions. |

| Volatile Degradants | Forced Degradation Studies | Provides insights into the stability and degradation pathways of the API. |

HPLC-Charged Aerosol Detection (CAD) for Universal Detection of Non-Chromophoric Impurities

High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) has emerged as a powerful tool for the analysis of non-chromophoric compounds like Acarbose and its impurities. thermofisher.com Unlike UV detection, which relies on the presence of a chromophore in the molecule, CAD is a mass-based detection method that provides a near-universal response for non-volatile and semi-volatile analytes. ich.org This makes it particularly well-suited for the quantitative analysis of a diverse range of impurities that may be present in an Acarbose sample. thermofisher.com

The principle of CAD involves the nebulization of the HPLC eluent to form aerosol particles, which are then charged by a corona discharge. The resulting charged particles are detected by an electrometer, and the signal is proportional to the mass of the analyte. This universal detection capability allows for the simultaneous analysis of Acarbose and its impurities, including this compound, without the need for derivatization. thermofisher.comresearchgate.net

Research Findings:

Several studies have demonstrated the utility of HPLC-CAD for the impurity profiling of Acarbose. thermofisher.comresearchgate.net The European Pharmacopoeia (Ph. Eur.) monograph for Acarbose has traditionally relied on HPLC with low-wavelength UV detection (210 nm). thermofisher.com However, this method can suffer from a lack of sensitivity and specificity for impurities that lack a significant chromophore. HPLC-CAD offers a more robust and sensitive alternative. thermofisher.com

Method development for Acarbose impurity analysis by HPLC-CAD often employs Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve effective separation of the polar oligosaccharides. thermofisher.comresearchgate.net The use of volatile mobile phases, such as those containing ammonium acetate, is compatible with CAD and also allows for potential hyphenation with mass spectrometry (LC-MS) for structural elucidation. thermofisher.com

Table 2: Comparison of Detection Methods for Acarbose Impurity Analysis

| Feature | HPLC-UV (210 nm) | HPLC-CAD |

| Principle | UV Absorbance | Charged Aerosol Detection |

| Detection | Chromophore-dependent | Universal (for non-volatiles) |

| Sensitivity | Variable, often lower for non-chromophoric compounds | High and more uniform |

| Gradient Elution | Baseline drift can be an issue | Compatible with gradient elution |

| Quantitation | Requires reference standards for each impurity | More uniform response allows for better estimation of unknown impurities |

Method Validation Principles for this compound Quantification and Detection

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. europa.eufda.gov For the quantification and detection of this compound, method validation must be performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). europa.eufda.gov

Specificity and Selectivity Assessment in Complex Matrices

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. europa.eufda.gov In the context of this compound, the analytical method must be able to distinguish it from Acarbose itself and other known and unknown impurities. thermofisher.com

Research Findings:

For an HPLC-CAD method, specificity is typically demonstrated by analyzing a reference solution containing Acarbose and all known impurities, including this compound. thermofisher.com The method is considered specific if all components are well-separated with sufficient resolution between adjacent peaks. thermofisher.com Additionally, forced degradation studies are performed on the Acarbose drug substance to generate potential degradation products. The analytical method should be able to separate this compound from these degradation products, demonstrating its stability-indicating nature.

Table 3: Specificity Study Results for an HPLC-CAD Method

| Analyte | Retention Time (min) | Resolution from this compound |

| Acarbose | 15.2 | > 2.0 |

| Impurity A | 12.8 | > 2.0 |

| Impurity B | 18.5 | > 2.0 |

| Impurity C | 20.1 | > 2.0 |

| This compound | 17.3 | - |

| Impurity E | 22.4 | > 2.0 |

| Impurity F | 24.9 | > 2.0 |

| Impurity G | 27.1 | > 2.0 |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

Research Findings:

The LOD and LOQ for this compound are typically determined based on the signal-to-noise ratio of the detector response. For HPLC-CAD, the LOQ is often established at a signal-to-noise ratio of 10:1. thermofisher.com The determination of these limits is crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at the levels required by regulatory standards.

Table 4: LOD and LOQ for this compound by HPLC-CAD

| Parameter | Value |

| Limit of Detection (LOD) | 0.015% (relative to Acarbose concentration) |

| Limit of Quantitation (LOQ) | 0.05% (relative to Acarbose concentration) |

Linearity and Range Evaluation for Quantitative Analysis

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

Research Findings:

For the quantitative analysis of this compound, linearity is typically evaluated by analyzing a series of solutions with known concentrations of the impurity. A calibration curve is then constructed by plotting the detector response versus the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should be close to 1. The range for an impurity method should typically cover from the reporting threshold to 120% of the specification limit.

Table 5: Linearity Data for this compound

| Concentration (% of Specification) | Detector Response (Area Counts) |

| 50 | 15,234 |

| 80 | 24,156 |

| 100 | 30,045 |

| 120 | 36,543 |

| 150 | 45,123 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy and Precision Studies (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). fda.gov

Research Findings:

Accuracy for the determination of this compound is often evaluated by spiking a sample of the drug substance with a known amount of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.

Precision is determined by repeatedly analyzing a homogeneous sample containing this compound and calculating the relative standard deviation (RSD) of the results. Repeatability is assessed over a short period of time under the same operating conditions, while intermediate precision assesses the effect of random events on the precision of the analytical procedure.

Table 6: Accuracy and Precision Data for this compound

| Validation Parameter | Level | Acceptance Criteria | Result |

| Accuracy (% Recovery) | 50% | 90.0 - 110.0% | 98.5% |

| 100% | 90.0 - 110.0% | 101.2% | |

| 150% | 90.0 - 110.0% | 99.8% | |

| Precision (% RSD) | Repeatability (n=6) | ≤ 5.0% | 1.2% |

| Intermediate Precision (n=6) | ≤ 10.0% | 2.5% |

Robustness and Ruggedness Testing of Analytical Methods

Robustness and ruggedness are two distinct but related parameters in the validation of analytical methods. Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. Together, these tests provide assurance that the analytical method is reliable and transferable.

For the profiling of this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. A study by Leistner and Holzgrabe detailed the development and validation of an alternative HPLC method using a Charged Aerosol Detector (CAD), which is particularly suitable for analyzing compounds like acarbose and its impurities that lack a strong UV chromophore. thermofisher.com The validation of this method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, included a thorough evaluation of its robustness. thermofisher.com

Robustness Testing

In the context of the HPLC analysis of this compound, robustness is typically evaluated by introducing small, deliberate changes to critical method parameters and observing the effect on the analytical results, such as retention time, peak area, and resolution between adjacent peaks. The parameters often investigated include:

Flow rate of the mobile phase: Variations in the flow rate can affect retention times and peak shapes.

Column temperature: Temperature fluctuations can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting retention and selectivity.

Mobile phase composition: Minor changes in the ratio of solvents in the mobile phase can impact the elution strength and, consequently, the separation of compounds.

pH of the mobile phase buffer: For ionizable compounds, small shifts in pH can alter their retention behavior.

The following table summarizes the typical parameters and variations tested in a robustness study for an HPLC method for this compound. The results generally show that the system suitability parameters, such as resolution and peak symmetry, remain within acceptable limits, demonstrating the method's reliability.

| Parameter | Variation | Observed Effect on this compound Analysis | Acceptance Criteria |

| Flow Rate | ± 0.2 mL/min | Minor shift in retention time. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |

| Column Temperature | ± 5 °C | Slight change in retention time and peak width. | Resolution between critical pairs is maintained (>1.5). |

| Mobile Phase Composition | ± 2% organic phase | Noticeable shift in retention time. | All impurities are still well-resolved from the main peak and each other. |

| pH of Buffer | ± 0.2 units | Potential for significant changes in retention time and peak shape. | Peak symmetry and resolution are not significantly compromised. |

Ruggedness Testing

Ruggedness is often assessed by transferring the analytical method to different instruments, having different analysts perform the test, or conducting the analysis on different days. The goal is to demonstrate the reproducibility of the results under conditions that mimic the variability encountered in real-world laboratory settings.

A typical ruggedness study for the analysis of this compound would involve:

Different HPLC systems: Utilizing HPLC instruments from different manufacturers or different models from the same manufacturer.

Different analysts: Having at least two analysts with varying levels of experience perform the analysis.

Different days: Conducting the analysis on separate days to account for day-to-day environmental and operational variations.

The results of a ruggedness study are usually evaluated by comparing the mean and relative standard deviation (RSD) of the results obtained under the different conditions. The data presented in the table below is a representative example of the findings from such a study.

| Condition | Analyst 1 (RSD %) | Analyst 2 (RSD %) | Instrument 1 (RSD %) | Instrument 2 (RSD %) | Day 1 (RSD %) | Day 2 (RSD %) |

| Assay of this compound | < 2.0% | < 2.0% | < 2.0% | < 2.0% | < 2.0% | < 2.0% |

| Retention Time | < 1.0% | < 1.0% | < 1.0% | < 1.0% | < 1.0% | < 1.0% |

The low relative standard deviation values across different analysts, instruments, and days confirm the ruggedness of the analytical method for the quantification of this compound. This demonstrates that the method is reliable and can be consistently applied in a quality control environment.

Isolation and Purification Strategies for Acarbose Ep Impurity D Reference Standards

Preparative Chromatography Techniques for High-Purity Impurity D Isolation

Preparative chromatography is the cornerstone for isolating individual impurities from complex mixtures, such as fermentation broths or synthesis reaction masses from which Acarbose (B1664774) and its impurities originate. nih.gov The goal is to scale up an analytical separation to process larger quantities of material, yielding milligrams to grams of the purified target compound. thermofisher.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers high resolution and is a primary method for isolating closely related impurities like Impurity D. The process involves scaling up a validated analytical HPLC method to accommodate larger sample loads and column dimensions. plytix.com

The development of a preparative HPLC method for Acarbose EP Impurity D would begin with an analytical method, often using an amino-terminated silica (B1680970) column or a hydrophilic interaction liquid chromatography (HILIC) column, as these are effective for separating polar, water-soluble compounds like oligosaccharides. thermofisher.comnih.gov The analytical method provides the fundamental separation parameters, which are then translated to a larger scale.

Scaling up from an analytical to a preparative system requires proportional adjustments of several parameters to maintain separation efficiency. Key considerations include:

Column Dimensions: Moving from a typical analytical column (e.g., 4.6 mm internal diameter) to a preparative column (e.g., 20-50 mm or larger).

Flow Rate: The flow rate must be increased proportionally to the square of the column diameter's ratio to maintain the optimal linear velocity of the mobile phase. gimitec.com

Sample Loading: The amount of crude mixture injected is significantly increased to maximize yield per run. This is often the most critical parameter to optimize to avoid column overloading, which compromises resolution.

Table 1: Illustrative Example of Scaling from Analytical to Preparative HPLC for Impurity D Isolation

| Parameter | Analytical Scale | Preparative Scale | Scaling Factor (Approx.) |

|---|---|---|---|

| Column I.D. | 4.6 mm | 20 mm | - |

| Stationary Phase | Amino-propyl silyl (B83357) silica (5 µm) | Amino-propyl silyl silica (5-10 µm) | - |

| Mobile Phase | Acetonitrile (B52724)/Phosphate Buffer | Acetonitrile/Phosphate Buffer | - |

| Flow Rate | 1.0 mL/min | 18-20 mL/min | ~19x |

| Injection Volume | 20 µL | 3-5 mL | 150-250x |

| Sample Load | < 1 mg | 50-100 mg | >50x |

Note: This table presents a theoretical scale-up. Actual parameters require experimental optimization.

Fractions are collected as the eluent exits the detector, with automated fraction collectors triggering based on the UV signal corresponding to the Impurity D peak. These fractions are then pooled, concentrated (often via rotary evaporation or lyophilization), and analyzed for purity. asianpubs.org

Flash chromatography is a lower-pressure, higher-speed variant of column chromatography used for rapid, preparative separations. While offering less resolution than HPLC, it is an excellent tool for initial sample cleanup or enrichment of the target impurity from a crude mixture before a final polishing step with preparative HPLC.

For a highly polar compound like this compound, traditional normal-phase chromatography (silica gel with non-polar solvents) is ineffective. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for flash separations. biotage.combiotage.com HILIC utilizes a polar stationary phase (like silica, or amino- or diol-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous solvent. biotage.com In this "aqueous normal-phase" mode, water acts as the strong, eluting solvent. biotage.com

Table 2: Typical HILIC Flash Chromatography Parameters for Oligosaccharide Enrichment

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | Amine-functionalized silica gel |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water (often with a buffer or modifier) |

| Gradient | Start at high %A, gradually increase %B |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

This technique can rapidly process large volumes of the initial extract, separating the bulk of the main Acarbose component and other impurities from the fraction containing Impurity D, thereby "enriching" its concentration for subsequent high-resolution purification.

Crystallization and Recrystallization Methodologies for Impurity D Purification

Crystallization is a powerful purification technique that can yield materials of very high purity. It relies on the principle that a compound will form a well-ordered crystal lattice from a supersaturated solution, while impurities remain in the solvent (mother liquor). For this method to be viable, this compound must be a solid that can be induced to crystallize.

While specific crystallization protocols for this compound are not readily found in published literature, general methodologies for small organic molecules can be adapted. The process typically involves:

Solvent Selection: Finding a single solvent or a binary solvent system in which the impurity has high solubility at elevated temperatures but low solubility at cooler temperatures. For polar oligosaccharides, solvent systems like methanol-water, ethanol-water, or acetonitrile-water are common starting points.

Dissolution: Dissolving the enriched Impurity D material in a minimum amount of the chosen hot solvent to create a saturated or near-saturated solution.

Inducing Crystallization: Crystallization can be induced by several methods:

Slow Cooling: Allowing the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.

Solvent Evaporation: Allowing the solvent to evaporate slowly from an open or partially covered container.

Vapor Diffusion: Placing a concentrated solution of the impurity in a small vial, which is then placed inside a sealed larger jar containing a more volatile "anti-solvent" in which the impurity is insoluble. The anti-solvent vapor slowly diffuses into the impurity's solution, reducing its solubility and promoting crystal growth. unifr.ch

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum.

The purity of the resulting crystals would be confirmed by HPLC. If the purity is not yet at the desired level (>98-99%), a second recrystallization can be performed.

Solid-Phase Extraction (SPE) in Impurity D Enrichment and Sample Preparation

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent packed in a cartridge to separate components of a liquid mixture. It is primarily used for sample cleanup, concentration, and enrichment rather than for achieving the final high purity required for a reference standard. pharmaffiliates.com

For this compound, SPE could be valuable in the initial stages of purification, particularly for removing salts, highly non-polar contaminants, or other classes of compounds from the crude fermentation broth or synthesis mixture. researchgate.netbenthamopen.com

Given the hydrophilic nature of oligosaccharides, several SPE strategies could be applicable:

Reversed-Phase (RP) SPE: Using a non-polar sorbent like C18. In this mode, very polar compounds like Impurity D would have little retention and would elute quickly with the aqueous loading solvent, while less polar impurities would be retained and subsequently washed off with an organic solvent. This is effective for desalting and removing hydrophobic contaminants.

Normal-Phase SPE: Using a polar sorbent like silica or diol. Here, the sample would be loaded in a non-polar solvent, retaining the polar impurity, which is then eluted with a more polar solvent. This approach is less common for crude aqueous extracts.

Graphitized Carbon SPE: Non-porous graphitized carbon (PGC) is particularly effective for retaining polar carbohydrates, including oligosaccharides. nih.gov Different oligosaccharides can be selectively eluted by using a gradient of increasing organic solvent (e.g., acetonitrile) in water. This allows for fractionation of the crude mixture, potentially separating Impurity D from other structurally similar oligosaccharides. benthamopen.com

Table 3: Potential SPE Strategies for Acarbose Impurity D Enrichment

| SPE Mode | Sorbent Material | Principle of Separation | Application for Impurity D |

|---|---|---|---|

| Reversed-Phase | C18-bonded silica | Hydrophobic interaction | Desalting and removal of non-polar impurities. Impurity D is collected in the initial aqueous flow-through. |

| Mixed-Mode | C18/Strong Cation Exchange | Hydrophobic and ionic interactions | Separation of basic impurities from neutral ones like Impurity D. |

| Graphitized Carbon | Non-porous graphitized carbon | Adsorption via polar and electronic interactions | Enrichment of oligosaccharides from the crude extract and fractionation based on structural differences. |

Ultimately, a combination of these techniques would likely be required. For instance, an initial cleanup with graphitized carbon SPE could be followed by preparative HPLC for high-resolution separation, and finally, crystallization to achieve the purity required for a certified reference standard.

Academic Perspectives on Impurity Control and Mitigation Strategies for Acarbose Ep Impurity D

Process Analytical Technology (PAT) Applications in Real-Time Impurity D Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. thermofisher.commt.com The goal is to ensure final product quality by building it into the process from the start. For a complex fermentation process like that of Acarbose (B1664774), PAT offers significant advantages in monitoring and controlling the formation of impurities such as Impurity D.

Real-time monitoring of the fermentation broth is crucial for understanding the physiological state of the culture and the kinetics of product and impurity formation. thermofisher.com Spectroscopic techniques are particularly well-suited for in-line or on-line monitoring.

Mid-Infrared (MIR) and Near-Infrared (NIR) Spectroscopy: These techniques can be used for the on-line monitoring of key analytes in the fermentation medium. nih.govdtu.dk For Acarbose production, MIR and NIR spectroscopy, coupled with chemometric models, can provide real-time data on the concentrations of glucose and maltose (B56501), the primary carbon sources. nih.govresearchgate.net By maintaining these substrates at optimal levels, it is possible to control the metabolic state of the producing microorganism, Actinoplanes sp., and thereby minimize the formation of undesired byproducts, including Impurity D. A rapid analytical method for the quantitative determination of glucose and maltose in industrial acarbose fermentation has been established using infrared spectroscopy and chemometrics. nih.gov

Raman Spectroscopy: This technique is a powerful tool for real-time monitoring of bioprocesses. researchgate.net It can provide information on a wide range of molecules, including nutrients, metabolites, and the product itself. In the context of Acarbose fermentation, Raman spectroscopy could potentially be used to develop a "process signature" that correlates with the formation of Impurity D. By monitoring this signature in real-time, operators could take corrective actions to steer the fermentation away from conditions that favor impurity formation.

Mass Spectrometry (MS): On-line mass spectrometry is well-suited for monitoring the composition of the gas phase in a fermenter. americanpharmaceuticalreview.com By analyzing the off-gas, it is possible to obtain real-time data on the respiratory activity of the culture, which is an indicator of its metabolic state. thermofisher.com This information can be used to control aeration and agitation rates to maintain optimal conditions for Acarbose production and minimize impurity formation.

The data generated by these PAT tools can be used to build sophisticated process models that enhance process understanding and control. These models can predict the trajectory of the fermentation and identify deviations from the desired state, allowing for proactive control measures to be implemented.

Table 1: Potential PAT Tools for Real-Time Monitoring of Acarbose EP Impurity D

| PAT Tool | Parameters Monitored | Application in Impurity D Control |

| Mid-Infrared (MIR)/Near-Infrared (NIR) Spectroscopy | Glucose, Maltose, Acarbose, Total Sugars | Indirect control by maintaining optimal nutrient levels to favor the main biosynthetic pathway over impurity-forming side reactions. |

| Raman Spectroscopy | Molecular vibrations of various components | Direct or indirect monitoring of Impurity D formation by developing a spectral signature correlated with its presence. |

| Mass Spectrometry (Off-Gas Analysis) | O₂, CO₂, Respiratory Quotient (RQ) | Indirect control by monitoring the metabolic state of the culture and adjusting process parameters to maintain optimal physiological conditions. |

Design of Experiments (DoE) Approaches for Understanding and Controlling Impurity D Formation

Design of Experiments (DoE) is a systematic statistical methodology used to understand the relationship between factors affecting a process and the output of that process. mdpi.com In the context of Acarbose fermentation, DoE can be a powerful tool to identify the critical process parameters (CPPs) that influence the formation of Impurity D and to establish a design space within which the impurity can be consistently controlled.

The first step in a DoE study would be to identify the potential factors that could influence the formation of Impurity D. Based on the understanding of the Acarbose biosynthetic pathway, these factors could include:

Medium Components: Concentrations of carbon sources (maltose, glucose), nitrogen sources, and specific precursors or inhibitors. nih.govacademicjournals.org

Fermentation Parameters: pH, temperature, dissolved oxygen (DO) levels, and agitation rate. researchgate.net

Process Timing: Timing of nutrient feeds and the duration of the fermentation. nih.gov